molecular formula C7H15N3O B12808049 N,4-dimethylpiperazine-1-carboxamide CAS No. 89856-17-7

N,4-dimethylpiperazine-1-carboxamide

Cat. No.: B12808049
CAS No.: 89856-17-7
M. Wt: 157.21 g/mol
InChI Key: SWGQYEFEIOSAID-UHFFFAOYSA-N
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Description

1-Piperazinecarboxamide,N,4-dimethyl-(7CI) is a chemical compound with the molecular formula C7H15N3O. It is known for its unique structure, which includes a piperazine ring substituted with a carboxamide group and two methyl groups.

Preparation Methods

The synthesis of 1-Piperazinecarboxamide,N,4-dimethyl-(7CI) typically involves the reaction of piperazine with dimethylamine and a carboxylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require heating to facilitate the reaction. Industrial production methods may involve more efficient catalytic processes to increase yield and reduce production costs .

Chemical Reactions Analysis

1-Piperazinecarboxamide,N,4-dimethyl-(7CI) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups on the piperazine ring are replaced with other groups.

Scientific Research Applications

1-Piperazinecarboxamide,N,4-dimethyl-(7CI) has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxamide,N,4-dimethyl-(7CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

1-Piperazinecarboxamide,N,4-dimethyl-(7CI) can be compared with other similar compounds, such as:

    1-Piperazinecarboxamide,N-methyl-: This compound has a similar structure but with only one methyl group.

    1-Piperazinecarboxamide,N-ethyl-: This compound has an ethyl group instead of the dimethyl substitution.

    1-Piperazinecarboxamide,N,4-diethyl-: This compound has two ethyl groups instead of methyl groups.

The uniqueness of 1-Piperazinecarboxamide,N,4-dimethyl-(7CI) lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

89856-17-7

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

N,4-dimethylpiperazine-1-carboxamide

InChI

InChI=1S/C7H15N3O/c1-8-7(11)10-5-3-9(2)4-6-10/h3-6H2,1-2H3,(H,8,11)

InChI Key

SWGQYEFEIOSAID-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N1CCN(CC1)C

Origin of Product

United States

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